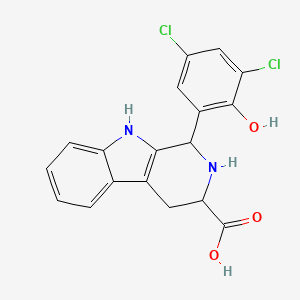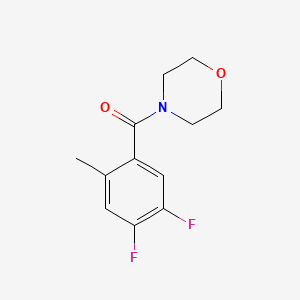![molecular formula C21H25FN4O B5506092 7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)
7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a highly specialized molecule with potential relevance in various fields of chemistry and pharmacology. Although the specific name provided does not directly match with literature, related compounds with similar structural motifs, such as indoles, pyrazoles, and piperidines, have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the construction of the core indole or pyrazole ring followed by functionalization at specific positions. For example, Black, Deacon, and Edwards (1991) detailed the Fischer indole cyclizations for synthesizing substituted indoles, demonstrating a method that could potentially be adapted for the target compound (Black, Deacon, & Edwards, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a core indole or pyrazole unit, which significantly influences their electronic and spatial configuration. Techniques like X-ray diffraction analysis have been used to determine the structure and configuration of similar compounds, providing insights into their molecular geometry and electronic structure (Rihs, Fuhrer, & Marxer, 1981).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include substitutions, cyclizations, and functional group modifications. For instance, Sainsbury, Weerasinghe, and Dolman (1982) explored various substitutions on the indole nucleus, leading to the synthesis of new compounds with different properties (Sainsbury, Weerasinghe, & Dolman, 1982).
Scientific Research Applications
Ligand Design and Synthesis
Compounds similar to the one mentioned are often investigated for their role as potential ligands for various receptors. For instance, the study by Black et al. (1991) on the synthesis of 7-substituted indoles aimed to explore these compounds as potential ligand precursors, highlighting the role of indole derivatives in ligand design and receptor studies (Black, Deacon, & Edwards, 1991).
Pharmacological Applications
Further, Andersen et al. (1992) described the synthesis and pharmacological evaluation of substituted 3-(4-fluorophenyl)-1H-indoles, demonstrating the potential of such compounds in the development of drugs with high affinity for serotonin 5-HT2 receptors, which could suggest similar pathways for research into the compound (Andersen et al., 1992).
Anticancer Activity
The potential anticancer activity of related compounds has also been a subject of interest. Galayev et al. (2015) synthesized novel 7-hydroxy-8-methyl-coumarins with indole moieties, identifying compounds with significant antimitotic activity, which suggests that structurally complex indoles could be explored for their anticancer properties (Galayev, Garazd, Garazd, & Lesyk, 2015).
Allosteric Modulation
Price et al. (2005) investigated the allosteric modulation of the cannabinoid CB1 receptor by novel compounds, demonstrating the potential of indole derivatives in elucidating receptor dynamics and developing compounds that can modulate receptor activity (Price et al., 2005).
properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-15-18(17-7-4-8-19(22)21(17)24-15)14-20(27)26-12-3-2-6-16(26)9-13-25-11-5-10-23-25/h4-5,7-8,10-11,16,24H,2-3,6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKHRIHRCSWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCCC3CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)
![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)
![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)